molecular formula C18H22ClNO B4880502 N-[4-(1-adamantyl)-2-chlorophenyl]acetamide

N-[4-(1-adamantyl)-2-chlorophenyl]acetamide

Cat. No.: B4880502
M. Wt: 303.8 g/mol
InChI Key: FTGXYKWPWLGYJK-UHFFFAOYSA-N
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Description

N-[4-(1-adamantyl)-2-chlorophenyl]acetamide is a chemical compound that features an adamantane core, a chlorophenyl group, and an acetamide moiety. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-adamantyl)-2-chlorophenyl]acetamide typically involves the adamantylation of a chlorophenylacetamide precursor. One common method includes the reaction of 1-adamantyl nitrate with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-adamantyl)-2-chlorophenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(1-adamantyl)-2-chlorophenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antiviral and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antiviral activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(1-adamantyl)-2-chlorophenyl]acetamide involves its interaction with specific molecular targets. The adamantane core is known to disrupt viral replication by interfering with viral proteins. The chlorophenyl group enhances the compound’s binding affinity to its target, while the acetamide moiety contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)acetamide: Shares the adamantane core but lacks the chlorophenyl group.

    N-(1-adamantyl)-2-chloroacetamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N-(4-chlorophenyl)acetamide: Lacks the adamantane core, making it less rigid and stable.

Uniqueness

N-[4-(1-adamantyl)-2-chlorophenyl]acetamide is unique due to the combination of the adamantane core and the chlorophenyl group, which provides a balance of rigidity, stability, and enhanced biological activity. This makes it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

N-[4-(1-adamantyl)-2-chlorophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-11(21)20-17-3-2-15(7-16(17)19)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGXYKWPWLGYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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